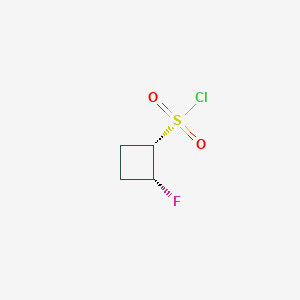(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC16580305
Molecular Formula: C4H6ClFO2S
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6ClFO2S |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
| Standard InChI Key | MBCWYXRUYHCUIL-DMTCNVIQSA-N |
| Isomeric SMILES | C1C[C@@H]([C@@H]1F)S(=O)(=O)Cl |
| Canonical SMILES | C1CC(C1F)S(=O)(=O)Cl |
Introduction
Chemical Structure and Stereochemical Properties
The molecular structure of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride combines a strained cyclobutane ring with a sulfonyl chloride functional group (-SO₂Cl) and a fluorine atom at the C2 position. The stereochemistry at the C1 and C2 positions (1S,2R) imposes distinct spatial arrangements that influence its reactivity and interactions in chemical reactions.
Molecular Geometry and Bonding
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with bond angles approximating 88–90°. The fluorine atom at C2 introduces electronegativity effects, polarizing adjacent bonds and enhancing the electrophilicity of the sulfonyl chloride group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅ClFO₂S |
| Molecular Weight | 172.61 g/mol |
| CAS Number | 1955493-34-1 |
| Sulfonyl Chloride Group | -SO₂Cl at C1 |
| Fluorine Substitution | -F at C2 (2R configuration) |
The stereochemical integrity of this compound is critical for its application in asymmetric synthesis, where enantioselective reactions demand precise spatial control.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically proceeds via a multi-step sequence starting from cyclobutane precursors. One common approach involves:
-
Fluorination of Cyclobutane Derivatives: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces the fluorine atom at C2 with high stereoselectivity.
-
Sulfonation and Chlorination: Subsequent treatment with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) installs the sulfonyl chloride group at C1.
Critical factors influencing yield and purity include solvent polarity (e.g., dichloromethane or tetrahydrofuran), reaction temperature (0–25°C), and the use of catalysts such as Lewis acids (e.g., AlCl₃).
Challenges in Scalability
Despite its synthetic utility, large-scale production faces hurdles due to:
-
Ring Strain: The cyclobutane ring’s instability under high-temperature conditions necessitates mild reaction protocols.
-
Stereochemical Drift: Competing pathways may lead to epimerization at C1 or C2, requiring chiral auxiliaries or enzymatic resolution to maintain enantiopurity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The sulfonyl chloride group acts as a potent electrophile, participating in nucleophilic substitutions with amines, alcohols, and thiols. For example:
This reactivity underpins its use in synthesizing sulfonamides, a class of compounds with broad pharmacological activity.
Fluorine-Specific Interactions
The C2 fluorine engages in hydrogen bonding and dipole-dipole interactions, modulating the compound’s solubility and crystal packing. In medicinal chemistry, this fluorine enhances metabolic stability and bioavailability by resisting oxidative degradation.
Applications in Pharmaceutical and Material Science
Drug Discovery
(1S,2R)-2-Fluorocyclobutane-1-sulfonyl chloride serves as a key intermediate in the synthesis of:
-
Protease Inhibitors: Sulfonamide derivatives inhibit enzymes like HIV-1 protease by mimicking tetrahedral transition states.
-
Anticancer Agents: Fluorinated sulfonyl chlorides are leveraged to design kinase inhibitors targeting aberrant signaling pathways.
Polymer Chemistry
Incorporating this compound into polymer backbones enhances thermal stability and chemical resistance. For instance, sulfonated polyimides derived from it exhibit superior proton conductivity for fuel cell membranes.
Future Directions and Research Gaps
While (1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride has demonstrated utility, further studies are needed to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume